molecular formula C19H24N6O2 B10979854 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B10979854
M. Wt: 368.4 g/mol
InChI Key: NRIQAKVAYXJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a unique hybrid structure combining an indole moiety, a cyclohexane ring, and a tetrazole group. The indole core (5-methoxy-substituted) is linked via an ethyl chain to a cyclohexanecarboxamide scaffold, with the tetrazole group substituting at the cyclohexane ring.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-27-15-5-6-17-16(11-15)14(12-21-17)7-10-20-18(26)19(8-3-2-4-9-19)25-13-22-23-24-25/h5-6,11-13,21H,2-4,7-10H2,1H3,(H,20,26)

InChI Key

NRIQAKVAYXJRIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

  • Synthetic Routes :
    • One synthetic route involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethanamine (precursor) with 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid chloride .
    • The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
  • Reaction Conditions :
    • Solvents: Acetonitrile, methanol, or dichloromethane.
    • Reagents: Potassium carbonate, acetyl chloride, sodium nitrite, and hydrochloric acid.
    • Temperatures: Varying from room temperature to elevated temperatures (e.g., 58–60°C).
  • Industrial Production :
    • Industrial-scale production may involve modifications of the laboratory synthesis, optimizing yields and scalability.
  • Chemical Reactions Analysis

    • Reactions :
      • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various reactions:
        • Nucleophilic substitutions.
        • Acid-base reactions.
        • Oxidations and reductions.
    • Common Reagents and Conditions :
      • Nucleophilic substitution: Use of acetyl chloride or other acylating agents.
      • Acid-base reactions: Hydrochloric acid, sodium hydroxide.
      • Oxidations: Oxidizing agents like potassium permanganate.
      • Reductions: Reducing agents such as lithium aluminum hydride.
    • Major Products :
      • The main product is the target compound itself.
  • Scientific Research Applications

    • Chemistry :
      • Structural studies and reactivity investigations.
      • Building blocks for more complex molecules.
    • Biology and Medicine :
      • Potential as a drug candidate due to its indole and tetrazole moieties.
      • Investigating its effects on biological pathways (e.g., circadian rhythms, sleep regulation).
      • Antioxidant properties.
    • Industry :
      • Possible applications in pharmaceuticals, agrochemicals, or materials science.
  • Mechanism of Action

    • Targets and Pathways :
      • Research is ongoing, but potential targets include melatonin receptors, circadian clock proteins, and oxidative stress-related pathways.
      • Further studies are needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound shares structural motifs with several classes of molecules, including indole-ethylamine derivatives, cyclohexanecarboxamides, and tetrazole-containing compounds. Below is a detailed comparison with key analogs:

    Indole-Ethylamine Derivatives with Cyclohexane Moieties
    Compound Name Key Structural Differences Molecular Weight Key Spectral Data (NMR/HRMS) Biological/Physical Properties Reference
    N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]cyclohexanecarboxamide Lacks tetrazole; simple cyclohexanecarboxamide 300.40 1H NMR (δ 7.5–6.5 ppm: indole protons) Not reported
    N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5h) Replaces tetrazole with sulfonamide and alkyne chain 375.44 1H NMR (δ 7.2–6.8 ppm: indole; δ 3.5–3.1 ppm: sulfonamide) Not reported
    N-[3-(Acetylamino)phenyl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide Adds pyrrolidinecarboxamide and acetylaminophenyl groups 505.57 HRMS: m/z 505.57 (M+H)+ Screening compound for biological assays

    Key Observations :

    • The tetrazole group in the target compound introduces a polar, aromatic heterocycle, likely enhancing solubility and hydrogen-bonding capacity compared to simpler cyclohexanecarboxamides .
    • Sulfonamide analogs (e.g., compound 5h) exhibit distinct electronic profiles due to the sulfonyl group, which may alter binding affinities in biological systems .
    Indole-Containing Quinazoline Derivatives
    Compound Name Key Structural Differences Molecular Weight Spectral Data (NMR) Yield/Purity Reference
    6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c) Quinazoline core replaces cyclohexane-tetrazole 434.47 1H NMR (δ 8.5–6.5 ppm: quinazoline + indole) 72% yield, 98% purity
    N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11h) Bromine substituent on indole 497.38 13C NMR (δ 155–110 ppm: quinazoline carbons) 51% yield, 96% purity

    Key Observations :

    • Quinazoline derivatives (e.g., 11c, 11h) prioritize planar aromatic cores, contrasting with the non-planar cyclohexane-tetrazole system. This difference may influence pharmacokinetic properties (e.g., membrane permeability) .
    Tetrazole and Triazole-Containing Indole Derivatives
    Compound Name Key Structural Differences Molecular Weight Spectral Data (HRMS/NMR) Physical Properties Reference
    (Z)-N-(2-(1-((1-(2-(5-Chloro-3-(hydroxyimino)-2-oxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (8c) Complex triazole-indole-oxindole hybrid 566.02 HRMS: m/z 566.02 (M+H)+; IR: 1735 cm⁻¹ (C=O) Yellow solid, mp 185–187°C
    N-(2-(1-((1-(2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (7d) Fluoro and dioxoindolinyl substituents 520.16 HRMS: m/z 521.1708 (M+H)+ Crimson red solid, mp 131–133°C

    Key Observations :

    • Tetrazole and triazole groups are both nitrogen-rich heterocycles, but tetrazoles (as in the target compound) are more acidic (pKa ~4–5), which may influence ionization under physiological conditions .
    • Triazole-containing analogs (e.g., 7d, 8c) often exhibit higher molecular weights and complex hydrogen-bonding networks due to additional functional groups .
    Functionalized Cyclohexane Derivatives
    Compound Name Key Structural Differences Molecular Weight Spectral Data Application Context Reference
    18F-Mefway Fluorine-18 radiolabeled cyclohexanecarboxamide 450.48 PET imaging data (not detailed) Serotonin 1A receptor imaging
    18F-FCWAY Fluorine-18 labeled with pyridyl and piperazine groups 462.47 Comparative PET binding kinetics Neuroreceptor quantification

    Key Observations :

    • Radiolabeled cyclohexanecarboxamides (e.g., 18F-Mefway) highlight the scaffold’s utility in diagnostic imaging, though the target compound’s tetrazole group may limit blood-brain barrier penetration compared to non-polar analogs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.